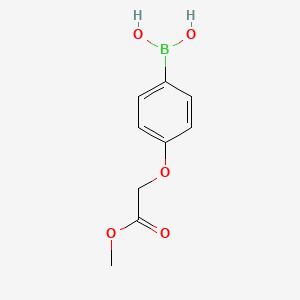

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-methoxy-2-oxoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRYMJXGSLSVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657309 | |

| Record name | [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-00-2 | |

| Record name | [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methoxy-2-oxoethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic-acid:-Synthesis,-Characterization,-and-Applications

Abstract

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a versatile bifunctional organic compound increasingly recognized for its utility as a building block in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a methyl ester-containing ether linkage, makes it an ideal participant in palladium-catalyzed cross-coupling reactions while offering a site for subsequent chemical modification. This guide provides an in-depth overview of the compound's properties, a validated synthesis protocol, comprehensive characterization data, and a discussion of its primary applications, with a focus on the Suzuki-Miyaura coupling reaction. This document is intended for researchers and professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical, field-tested insights.

Introduction and Significance

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial intermediates.[1] this compound, in particular, is a valuable reagent because it combines the reactivity of an arylboronic acid with the functionality of a methyl ester. This dual-functionality allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.[3][4]

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][5][6] This reaction's compatibility with a wide range of functional groups, including esters, has cemented the role of building blocks like this compound in drug discovery programs.[2] The ester group can serve as a handle for further derivatization or be hydrolyzed to the corresponding carboxylic acid, providing a crucial point for modulating a molecule's physicochemical properties, such as solubility and polarity.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. The key identifiers and properties for this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 957063-00-2 | [7] |

| Molecular Formula | C₉H₁₁BO₅ | [7] |

| Molecular Weight | 209.99 g/mol | [7] |

| Appearance | White to off-white solid | - |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Note: Physical properties such as melting point and solubility can vary slightly depending on the supplier and purity.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxyphenylboronic acid. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Causality Behind Experimental Choices

-

Starting Material: 4-Hydroxyphenylboronic acid is chosen for its commercial availability and the reactivity of its phenolic hydroxyl group.

-

Alkylation Reaction: A Williamson ether synthesis is employed. Methyl bromoacetate is an effective and readily available alkylating agent.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing significant hydrolysis of the ester product under the reaction conditions.

-

Solvent: Acetone is an excellent solvent for this reaction as it dissolves the starting materials and is easily removed during workup.

-

Purification: The stability of boronic acids can be a concern. Purification often involves a careful aqueous workup and recrystallization. It is crucial to avoid strongly acidic or basic conditions that could promote protodeboronation or ester hydrolysis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.

-

Addition of Reagent: While stirring vigorously, add methyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallization: Recrystallize the resulting solid from an ethyl acetate/hexane solvent system to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The biaryl motif constructed via the Suzuki reaction is a privileged structure in medicinal chemistry. Boronic acids themselves have also been incorporated directly into drug molecules, such as the proteasome inhibitor Bortezomib (Velcade®). [1][8]Intermediates like this compound are therefore highly valuable. They enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, where the ester can be modified to fine-tune the properties of potential drug candidates. [2][9]

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling is essential. This compound is an irritant.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. [7]Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reactivity.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11263-11283. [Link]

-

BoronPharm. (n.d.). This compound. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4945. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

Vummaleti, S. V. C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2196-2205. [Link]

-

Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

ChemBK. (2024). [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [https://www.chembk.com/en/chem/[3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid]([Link] acid)

-

The Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI). [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. boronpharm.com [boronpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 957063-00-2|this compound|BLD Pharm [bldpharm.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [4-(2-Methoxyethyl)phenyl]boronic acid [synhet.com]

- 10. chembk.com [chembk.com]

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, CAS Number 957063-00-2. It is a valuable bifunctional reagent in contemporary organic synthesis and medicinal chemistry. This document provides in-depth information on its chemical properties, synthesis, handling, and key applications, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, scientists, and professionals in the field of drug development, emphasizing practical insights and established protocols to ensure experimental success.

Core Properties and Handling

A thorough understanding of the physicochemical properties and handling requirements of this compound is fundamental for its effective and safe utilization in a laboratory setting.

| Property | Value |

| CAS Number | 957063-00-2 |

| Molecular Formula | C9H11BO5[1] |

| Molecular Weight | 194.00 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents like DMF and DMSO |

Safe Handling and Storage:

Boronic acids, in general, are known irritants and may pose health risks with significant exposure.[3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust and direct contact with skin and eyes.[4][5]

For storage, the compound should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and refrigerated at 2-8°C.[4][7] This is to prevent degradation, as boronic acids can be sensitive to moisture and air.[4]

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high-purity final product.

Synthetic Workflow:

Caption: General synthetic scheme for this compound.

Detailed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylboronic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Addition of Base: Add a mild inorganic base, like potassium carbonate (K₂CO₃), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a potent nucleophile.

-

Alkylation: Slowly add methyl 2-bromoacetate to the reaction mixture. This step, a classic Williamson ether synthesis, forms the ether linkage.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Workup and Purification: Once the reaction is complete, the crude product is isolated through an aqueous workup and purified, typically by recrystallization, to yield the final product as a solid.

Quality Control:

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8] this compound is an excellent coupling partner in these reactions, primarily due to the reactivity of the boronic acid moiety.[9]

Reaction Mechanism Overview:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Field-Tested Suzuki-Miyaura Protocol:

This protocol provides a robust starting point for coupling this compound with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and an aqueous solution.

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

-

Workup and Purification: After completion, the reaction is cooled, and the product is extracted and purified using column chromatography.

Post-Coupling Transformations: The Role of the Methyl Ester

The methyl ester group in this compound provides a synthetic handle for further molecular modifications after the Suzuki-Miyaura coupling.[10][11]

Ester Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., lithium hydroxide in a THF/water mixture). The resulting carboxylic acid can then be used in amide bond formation or other transformations.

Ester Reduction:

The ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).[12] This opens up further possibilities for derivatization.

Logical Workflow for Derivatization:

Caption: Post-coupling derivatization pathways.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key building block in the development of novel pharmaceuticals and functional materials. The protocols and information provided in this guide are intended to equip researchers with the knowledge needed for the successful and safe application of this compound in their work.

References

-

Lab Alley. Boric Acid Safety & Hazards. [Link]

-

PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH. [Link]

-

Wilson Salt. SAFETY DATA SHEET BORIC ACID. [Link]

-

BoronPharm. This compound. [Link]

-

Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Link]

-

ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid. [Link]

-

Acros Organics. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. [Link]

-

Chemistry LibreTexts. Functional Groups Names, Properties, and Reactions – Introductory Chemistry. [Link]

-

ChemSigma. 4-(2-Methoxy-2-oxoethoxy)phenylboronic acid. [Link]

-

ResearchGate. Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. [Link]

-

ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

-

Oakwood Chemical. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]

-

PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. [Link]

-

Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

ChemBK. [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [Link]

-

PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

Sources

- 1. 957063-00-2 4-(2-Methoxy-2-oxoethoxy)phenylboronic acid [chemsigma.com]

- 2. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid [oakwoodchemical.com]

- 3. laballey.com [laballey.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. wilsonsalt.com [wilsonsalt.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chembk.com [chembk.com]

- 8. mdpi-res.com [mdpi-res.com]

- 9. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 12. ch.imperial.ac.uk [ch.imperial.ac.uk]

An In-depth Technical Guide to (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, a key building block in contemporary organic synthesis, has garnered significant attention for its versatile role in the construction of complex molecular architectures. With a molecular weight of 209.99 g/mol and the chemical formula C9H11BO5, this arylboronic acid derivative is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique structural features, including a boronic acid moiety for coupling and a methoxycarbonyl group that can be further manipulated, make it an invaluable tool in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its synthesis, detailed chemical and physical properties, and a thorough exploration of its applications, particularly within the realm of medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of Arylboronic Acids in Synthesis

Arylboronic acids have emerged as indispensable reagents in modern organic chemistry, largely due to their stability, low toxicity, and remarkable versatility in a wide array of chemical transformations. Their ability to act as effective nucleophilic partners in cross-coupling reactions has revolutionized the way chemists approach the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of biologically active compounds. The subject of this guide, this compound (CAS Number: 957063-00-2), exemplifies the strategic design of a building block tailored for multi-step synthetic campaigns, offering both a reactive handle for scaffold construction and a functional group amenable to subsequent diversification.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 209.99 g/mol | [1] |

| Chemical Formula | C9H11BO5 | [1] |

| CAS Number | 957063-00-2 | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically ≥95% | [1] |

The structural integrity of this molecule, featuring a phenyl ring substituted with a boronic acid group at the para position and a methoxy-2-oxoethoxy side chain, is crucial to its reactivity. The boronic acid group serves as the active site for transmetalation in palladium-catalyzed coupling reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a point for further chemical modification, such as amide bond formation.

Synthesis of this compound: A Methodological Overview

General Synthetic Workflow

The synthesis can be conceptually broken down into two primary stages:

-

Etherification: The formation of the phenoxyacetate moiety by reacting a suitable bromophenol with a haloacetate.

-

Borylation: The introduction of the boronic acid group onto the aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard procedures for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of Methyl 2-(4-bromophenoxy)acetate

-

To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure methyl 2-(4-bromophenoxy)acetate.

Step 2: Synthesis of this compound

-

In a flame-dried Schlenk flask, combine methyl 2-(4-bromophenoxy)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude boronate ester.

-

The crude pinacol ester can then be hydrolyzed by treatment with an aqueous acid (e.g., HCl) to yield the final product, this compound, which can be purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern pharmaceutical and materials science synthesis.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged structure in a multitude of approved drugs and clinical candidates. This compound provides a direct route to introduce a functionalized phenyl ring, which can serve as a key pharmacophoric element or a scaffold for further elaboration. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals that can participate in crucial hydrogen bonding interactions with biological targets.

For instance, in the synthesis of kinase inhibitors, the biaryl core often serves to position key binding motifs within the ATP-binding pocket of the enzyme. The use of this compound allows for the late-stage introduction of a functionalizable handle, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its utility in the reliable and efficient construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction, coupled with the presence of a modifiable ester functionality, makes it an indispensable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.

References

Sources

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Abstract

This compound is a valuable bifunctional organic building block, integrating a reactive boronic acid moiety with a phenyl ether framework bearing a methyl ester. This structure makes it a highly sought-after intermediate in medicinal chemistry and materials science, primarily for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and discuss critical aspects of purification and characterization, underpinned by authoritative references.

Introduction and Strategic Overview

Boronic acids and their derivatives are indispensable tools in modern organic synthesis.[1] Their stability, low toxicity, and exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as key intermediates.[2] The title compound, this compound, is particularly useful as it allows for the introduction of a functionalized phenoxy-ester group into complex molecules, a common motif in pharmacologically active compounds.

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections: the Carbon-Boron bond and the ether C-O bond. This leads to two logical forward-synthetic pathways:

-

Pathway A: Borylation of a Precursor Phenyl Ether. This route involves the synthesis of methyl 2-(4-halophenoxy)acetate followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group.

-

Pathway B: Etherification of a Boronic Acid Phenol. This approach begins with a commercially available phenol-substituted boronic acid, which is then alkylated to form the desired ether linkage.

While both routes are viable, this guide will focus on Pathway B due to its operational simplicity, use of readily available starting materials, and generally high yields. This pathway involves the protection of 4-hydroxyphenylboronic acid as a more stable and chromatographically manageable pinacol ester, followed by a Williamson ether synthesis, and concluding with the deprotection of the boronate ester to yield the final product.

Recommended Synthetic Pathway: Etherification of 4-Hydroxyphenylboronic Acid Pinacol Ester

This preferred pathway is a three-step sequence that prioritizes stability and ease of purification for the key intermediates. The boronic acid is temporarily masked as a pinacol ester, which prevents undesirable side reactions such as the formation of trimeric boroxines and facilitates purification by standard silica gel chromatography.[3]

Caption: Overview of the three-step synthesis of the target compound.

Step 1: Protection of 4-Hydroxyphenylboronic Acid

The initial step involves the esterification of 4-hydroxyphenylboronic acid with pinacol. This reaction forms a five-membered cyclic boronate ester, which is significantly more stable and less polar than the free boronic acid. The use of a Dean-Stark apparatus to remove water azeotropically drives the reaction to completion.

Step 2: Williamson Ether Synthesis

With the boronic acid group protected, the phenolic hydroxyl group is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide. This nucleophile then displaces the bromide from methyl bromoacetate in a classic SN2 reaction. Acetone is a common solvent for this transformation due to its polarity and appropriate boiling point.

Step 3: Deprotection of the Pinacol Ester

The final step is the hydrolysis of the pinacol boronate ester to regenerate the free boronic acid. This is typically achieved under mild acidic conditions.[4] A biphasic workup can be employed to facilitate the removal of the resulting pinacol. Several methods exist for the deprotection of boronate esters, including transesterification or oxidative cleavage, but acidic hydrolysis is often sufficient and straightforward.[4][5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Intermediate I1)

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxyphenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can often be used directly in the next step without further purification. If necessary, purify by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2: Synthesis of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (Intermediate I2)

-

To a round-bottom flask, add the crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 0.3 M).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting phenol is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of this compound (Final Product)

-

Dissolve the purified pinacol ester (Intermediate I2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).

-

Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

-

Once the reaction is complete, add ethyl acetate to the mixture.

-

Separate the organic layer. Wash it with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid.

-

The product can be further purified by recrystallization if necessary.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates must be confirmed through rigorous analytical characterization.

Table 1: Summary of Synthetic Pathway Data

| Step | Starting Material(s) | Key Reagents | Typical Yield | Purification Method |

| 1 | 4-Hydroxyphenylboronic acid, Pinacol | Toluene | >95% | Recrystallization (optional) |

| 2 | Intermediate I1 | Methyl Bromoacetate, K₂CO₃ | 80-95% | Silica Gel Chromatography |

| 3 | Intermediate I2 | 1 M HCl, THF | >90% | Recrystallization (optional) |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In ¹H NMR of the final product, one would expect to see characteristic signals for the aromatic protons (two doublets), the methylene protons of the ether linkage (a singlet), and the methyl ester protons (a singlet). The broad singlet for the B(OH)₂ protons is also characteristic.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and intermediates.[6] Reversed-phase HPLC is commonly employed, though analysis of boronic acids can sometimes require special conditions to prevent on-column degradation.[6]

Causality and Field-Proven Insights

Why Protect the Boronic Acid?

Free arylboronic acids have several drawbacks that can complicate synthetic sequences. They can undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines, complicating structural analysis and stoichiometry.[3] Furthermore, their high polarity makes purification by standard silica gel chromatography challenging.[7][8] Converting the boronic acid to a pinacol ester masks its reactivity, increases its stability, and renders it amenable to standard purification techniques.[3]

Choice of Base and Solvent in Etherification

Potassium carbonate is an ideal base for the Williamson ether synthesis in this context. It is strong enough to deprotonate the phenol but not so strong as to promote hydrolysis of the methyl ester or cleavage of the boronate ester. Cesium carbonate can be used to accelerate the reaction but is significantly more expensive. Acetone or DMF are suitable solvents; acetone is often preferred for its ease of removal during workup.

Challenges in Purification

While the pinacol ester intermediate is designed for easier purification, care must be taken. Prolonged exposure to silica gel can sometimes lead to hydrolysis of the boronate ester, especially if the silica is acidic or contains water.[8] It is advisable to perform chromatography relatively quickly. For the final product, purification can sometimes be achieved by a simple extraction and crystallization. If chromatography is required, it may be beneficial to use silica gel that has been pre-treated with a neutral or slightly basic buffer.[8] An alternative purification method involves treating the crude boronic acid with a base to form a salt, which can be isolated from neutral impurities by extraction, followed by re-acidification to recover the pure boronic acid.[9]

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving protection, etherification, and deprotection. This strategy leverages the stability and favorable purification profile of a pinacol boronate ester intermediate to ensure a high-yielding and robust process. The resulting compound is a versatile building block, poised for use in Suzuki-Miyaura cross-coupling reactions and other transformations central to the fields of drug discovery and materials science. This guide provides the necessary framework and technical detail for researchers to confidently execute this synthesis.

References

-

ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from Wikipedia. [Link]

-

Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

-

American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Aryl Boronic Acids. Retrieved from WordPress.com. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

American Chemical Society. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Retrieved from ACS Publications. [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from PMC - NIH. [Link]

-

Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from ResearchGate. [Link]

-

BoronPharm. (n.d.). This compound. Retrieved from BoronPharm. [Link]

-

PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Retrieved from PubChem. [Link]

-

Oakwood Chemical. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. Retrieved from Oakwood Chemical. [Link]

-

ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from ResearchGate. [Link]

-

Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from Taylor & Francis Online. [Link]

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from PMC - PubMed Central. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a key building block in modern synthetic chemistry, valued for its utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. As with many organoboron reagents, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the factors governing the stability of this reagent and outlines field-proven protocols for its proper storage and handling to ensure its long-term viability in research and development settings.

Core Chemical Stability: Understanding the Vulnerabilities of the C-B Bond

Boronic acids, while generally more robust than many other organometallic reagents, are susceptible to several degradation pathways. The stability of this compound is governed by the inherent reactivity of the boronic acid moiety, influenced by its specific aryl substituent. Most boronic acids are stable to air and moisture to a moderate degree, but their long-term stability requires careful consideration of their environment.[1] The primary routes of degradation are oxidation, protodeboronation, and dehydration to form boroxines.[2]

Major Decomposition Pathways

The principal mechanisms that compromise the purity and reactivity of this compound are detailed below. Understanding these pathways is critical for developing effective storage and handling strategies.

Caption: Decision workflow for storing this compound.

Quantitative Stability Data and Considerations

| Parameter | Condition | Stability Impact | Rationale |

| Temperature | -20°C vs. Ambient | High | Lower temperatures significantly reduce the rates of all chemical degradation pathways. |

| Atmosphere | Inert Gas vs. Air | High | Prevents oxidative deboronation by excluding O₂ and hydrolysis by excluding moisture. [3] |

| Moisture | Dry vs. Humid | High | Moisture facilitates protodeboronation and the reversible formation of boroxines. [3] |

| pH (in solution) | Neutral vs. Acidic/Basic | Moderate to High | Protodeboronation is often accelerated at pH extremes. [4] |

| Light | Dark vs. Light | Low to Moderate | Photochemical degradation is possible for some organic molecules; dark storage is a general best practice. |

Stability in Solution

Storing boronic acids in solution for extended periods is generally not recommended due to the increased potential for degradation. If solution storage is unavoidable, the following should be considered:

-

Solvent Choice : Use dry, aprotic solvents (e.g., dioxane, THF).

-

Degassing : The solvent should be thoroughly degassed to remove dissolved oxygen.

-

Storage Conditions : Store solutions under an inert atmosphere at low temperatures (-20°C).

Troubleshooting and Purity Assessment

If a reaction involving this compound is giving poor or inconsistent results, reagent degradation should be considered a potential cause.

Protocol for Purity Check:

-

Visual Inspection : Check for any change in color or texture of the solid.

-

NMR Spectroscopy : Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Look for the characteristic boronic acid -B(OH)₂ proton signal (often a broad singlet).

-

Check for the appearance of new aromatic signals corresponding to the phenol (oxidation product) or the parent arene (protodeboronation product).

-

Integrate the signals to quantify the level of impurity.

-

-

LC-MS Analysis : This can provide a more sensitive assessment of purity and help identify the mass of any degradation products.

Conclusion

The stability of this compound is paramount for its successful application in synthesis. While susceptible to oxidation, protodeboronation, and dehydration, its shelf-life can be extended significantly through disciplined storage and handling. By implementing protocols that rigorously exclude air, moisture, and light, and by maintaining low storage temperatures, researchers can ensure the chemical integrity of this valuable reagent. Regular purity assessment, especially for older stock, is a crucial component of quality control in any synthetic workflow.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Stability of Boronic Esters to Hydrolysis: A Compar

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Oxidative instability of boronic acid-installed polycarbon

- MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.

- Boronic Acids and Deriv

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

-

Boronic acid. Wikipedia. [Link]

- Phenylboronic acid - SAFETY D

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

Sources

solubility of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

An In-depth Technical Guide to the Solubility of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Executive Summary

This compound is a specialized arylboronic acid with significant potential in organic synthesis and drug development, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. However, specific quantitative solubility data for this molecule is not extensively documented in publicly available literature. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals by providing a predictive solubility profile based on analogous compounds, a detailed examination of the inherent challenges in boronic acid solubility measurements, and robust, field-proven experimental protocols for its determination. We delve into the causal mechanisms behind experimental choices, offering insights into factors that influence solubility and strategies for its enhancement, thereby equipping researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound.

Introduction to this compound

Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and versatile reactivity. This compound, a member of this class, incorporates a phenylboronic acid moiety functionalized with a methoxy-oxoethoxy group at the para position. This substituent, containing both ether and ester functionalities, imparts a degree of polarity and hydrogen bonding capability that influences its physical and chemical properties. A thorough understanding of its solubility in various organic solvents and aqueous systems is paramount for its application in synthetic chemistry, where it affects reaction kinetics and product yields, and in pharmaceutical sciences, where solubility is a key determinant of a compound's developability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957063-00-2 | [1][2] |

| Molecular Formula | C₉H₁₁BO₅ | [2] |

| Molecular Weight | 210.00 g/mol | (Calculated) |

| Appearance | White to off-white powder | (Typical) |

Predicted Solubility Profile: An Analog-Based Approach

In the absence of direct experimental data, the solubility of the target compound can be predicted by examining its structural features and comparing them to well-characterized analogs like phenylboronic acid (PBA) and 4-methoxyphenylboronic acid.

-

Phenylboronic Acid (PBA): Generally exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[3] Its aqueous solubility is limited, reported at approximately 10 g/L at 20°C.[4]

-

Structural Contribution of the Substituent: The -(OCH₂COOCH₃) group on the target molecule introduces polar ether and ester groups. Compared to PBA, this is expected to:

-

Increase polarity: Potentially enhancing solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.

-

Introduce Hydrogen Bond Acceptors: The ether and carbonyl oxygens can act as hydrogen bond acceptors, which may improve solubility in protic solvents.

-

Disrupt Crystal Packing: The flexible side chain may disrupt the crystal lattice structure compared to the highly planar PBA, which could lower the energy required for dissolution and thus increase solubility.

-

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | The polar nature of the solvent can effectively solvate the polar ester, ether, and boronic acid groups. Acetone is a known good solvent for PBA.[3] |

| Polar Protic | Methanol, Ethanol | High to Moderate | Solvents can act as hydrogen bond donors and acceptors, interacting favorably with the compound. |

| Ethers | THF, Diethyl Ether | High to Moderate | Ethers are effective solvents for many arylboronic acids.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | PBA shows moderate solubility in chloroform.[3] The polar substituent may slightly alter this. |

| Hydrocarbons | Hexanes, Toluene | Low to Very Low | The overall polarity of the molecule is likely too high for effective solvation by nonpolar solvents. |

| Aqueous | Water | Low | While the substituent increases polarity, arylboronic acids are generally poorly soluble in water.[6] Solubility is expected to be pH-dependent. |

The Core Challenge: Boronic Acid-Boroxine Equilibrium

A primary and critical challenge in determining the solubility of arylboronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water, leading to potential inconsistencies in solubility measurements.[8]

The presence of four species in solution (solute, solvent, boroxine, and water) complicates the thermodynamic landscape, making it difficult to obtain reproducible data, especially when using methods that involve heating.[3][8] It is crucial to be aware of this equilibrium when designing and interpreting solubility experiments.

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

Experimental Protocol: Dynamic Method for Solubility Determination

The dynamic (or synthetic) method is a reliable technique for measuring the solubility of compounds like boronic acids where thermal events are critical.[7][8] It involves heating a slurry of the solute in a solvent at a controlled rate until complete dissolution is observed.

Principle of the Method

A biphasic sample with a precisely known composition (mole fraction) of solute and solvent is prepared. The sample is heated slowly with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solid-liquid equilibrium point for that specific concentration. By repeating this process for samples of varying compositions, a full solubility curve can be constructed.

Experimental Workflow

Caption: Workflow for the dynamic determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh (to ±0.1 mg) this compound and the chosen solvent into a sealable glass vial. The total mass should be sufficient for observation (e.g., 1-2 g).

-

Causality: Precise weighing is essential for the accurate calculation of the mole fraction, which is a fundamental variable in the resulting solubility data. Sealing the vial prevents solvent evaporation, which would alter the composition.

-

-

Heating and Stirring:

-

Place the vial in a programmable heating block equipped with a magnetic stirrer. Add a small stir bar to the vial.

-

Begin stirring vigorously to ensure the mixture is homogenous in temperature and to facilitate the dissolution process.

-

Program the heating block to increase the temperature at a very slow rate, for instance, 0.3 K per hour, as cited in established protocols.[7]

-

Causality: A slow heating rate is critical to avoid overshooting the true equilibrium temperature, ensuring a more accurate measurement.

-

-

Detection of Dissolution:

-

Monitor the sample visually or with an instrumental setup. For higher accuracy, a laser or LED light source can be passed through the sample to a photodetector.

-

The point of complete dissolution is marked by the disappearance of all solid material and the cessation of turbidity, which corresponds to a sharp increase in light transmittance.

-

Causality: Turbidity is caused by suspended solid particles scattering light. Its disappearance provides a sharp, unambiguous endpoint for the solid-liquid phase transition.

-

-

Data Recording and Analysis:

-

Record the temperature at the moment the solution becomes clear. This is the equilibrium temperature for the prepared mole fraction.

-

Repeat the entire procedure with different mole fractions of the solute to obtain a series of data points.

-

Plot the equilibrium temperature (T) on the y-axis against the mole fraction (x) of the solute on the x-axis to generate the solubility curve.

-

Strategies for Solubility Enhancement: A Formulation Perspective

For applications in drug development, enhancing the aqueous solubility of boronic acids is often necessary. A well-established strategy is the addition of polyols, such as mannitol.[9]

Boronic acids react reversibly with diols to form five- or six-membered cyclic boronate esters. This interaction can significantly increase aqueous solubility by:

-

Lowering pKa: The formation of the boronate ester increases the acidity of the boron center, lowering the compound's pKa. This leads to a greater proportion of the more soluble anionic boronate species at physiological pH.[9]

-

Inhibiting Boroxine Formation: By reacting with the boronic acid, the diol effectively sequesters it, shifting the equilibrium away from the formation of the often less soluble boroxine trimer.[9]

Caption: Formation of a soluble cyclic boronate ester from a boronic acid and a diol.

Safety and Handling Precautions

While specific toxicology data for this compound is not available, general precautions for arylboronic acids should be followed based on Safety Data Sheets (SDS) for similar compounds.[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive framework for understanding and determining the . While direct quantitative data is sparse, a predictive profile can be constructed based on well-understood chemical principles and data from analogous compounds. The primary challenge in measurement—the equilibrium with the boroxine anhydride—necessitates careful selection of experimental methodology. The detailed dynamic protocol provided herein offers a robust and validated pathway for generating high-quality, reproducible solubility data. Furthermore, the discussion of solubility enhancement through interaction with polyols provides a critical, actionable insight for formulation scientists. By synthesizing theoretical understanding with practical, validated protocols, this guide empowers researchers to confidently work with this valuable chemical entity.

References

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link][7]

-

PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link][12]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link][8]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link][13]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link][6]

-

Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link][3]

-

Lewis, B. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link][9]

-

ChemSigma. (n.d.). 4-(2-Methoxy-2-oxoethoxy)phenylboronic acid. [Link][2]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. 957063-00-2 4-(2-Methoxy-2-oxoethoxy)phenylboronic acid [chemsigma.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. fishersci.ie [fishersci.ie]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features make it an invaluable reagent for the construction of complex molecular architectures found in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and strategic applications, with a focus on its role in facilitating the synthesis of next-generation therapeutics through Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms, and it is crucial for researchers to recognize these to effectively search literature and chemical catalogs.

| Identifier | Value | Source |

| Primary Name | This compound | IUPAC Nomenclature |

| CAS Number | 957063-00-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C9H11BO5 | BoronPharm[1] |

| Molecular Weight | 209.99 g/mol | BoronPharm[1] |

| Synonym 1 | Methyl 2-(4-(dihydroxyboranyl)phenoxy)acetate | |

| MDL Number | MFCD09878347 | BoronPharm[1] |

It is important to distinguish this compound from its close structural relatives, such as (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid (CAS 454185-96-7), which has a methylene linker between the phenyl ring and the carbonyl group, altering its spatial and electronic properties.[1]

A more stable and commonly used precursor in synthesis is its pinacol ester derivative:

| Identifier | Value | Source |

| Name | Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate | IUPAC Nomenclature |

| CAS Number | 1610517-55-9 | Lead Sciences[2] |

| Molecular Formula | C15H21BO5 | Lead Sciences[2] |

| Molecular Weight | 292.14 g/mol | Lead Sciences[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a critical aspect of its utility. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, its synthesis can be inferred from established methodologies for similar compounds. A common strategy involves the use of a protected form of the boronic acid, typically the pinacol ester, due to its enhanced stability and ease of handling.

A plausible synthetic pathway is the etherification of a protected 4-hydroxyphenylboronic acid derivative with a suitable acetate precursor.

Caption: Plausible synthetic route to the target boronic acid.

This Williamson ether synthesis approach offers a straightforward method to construct the desired ether linkage. The subsequent deprotection of the pinacol ester to the free boronic acid is typically achieved under mild conditions, preserving the integrity of the ester functionality.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity.

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| Purity | ≥95% | Commercially available purity[1] |

| Storage | Inert atmosphere, Room Temperature | To prevent degradation[2] |

Spectroscopic Characterization:

While a specific, publicly available high-resolution spectrum for this compound is not readily found, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons of the ester. The aromatic protons would likely appear as two doublets in the range of 7.0-8.0 ppm. The methylene protons would present as a singlet around 4.7 ppm, and the methyl ester protons as a singlet around 3.7 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The primary application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Drug Discovery: A Case Study Approach

The true value of this compound is demonstrated in its application to synthesize molecules with therapeutic potential. While a specific drug synthesized using this exact reagent is not prominently featured in publicly accessible literature, its structural motif is present in various advanced pharmaceutical intermediates. For instance, related compounds like 4-(methoxycarbonyl)phenylboronic acid are key building blocks in the synthesis of agrochemicals and pharmaceuticals.[3]

Hypothetical Application in the Synthesis of a Kinase Inhibitor:

Many kinase inhibitors feature a biaryl core, which can be efficiently constructed using a Suzuki coupling. Let's consider a hypothetical synthesis of a simplified kinase inhibitor scaffold where our boronic acid is a key component.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., a brominated heterocyclic core) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in the modern synthetic chemist's toolbox. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular frameworks, particularly those relevant to drug discovery and development. As the demand for novel therapeutics with intricate structures continues to grow, the importance of well-designed building blocks like this boronic acid will undoubtedly increase. Future research will likely focus on expanding the scope of its applications, developing more sustainable synthetic routes, and exploring its use in other emerging cross-coupling technologies.

References

-

BoronPharm. . Accessed January 19, 2026.

-

Lead Sciences. . Accessed January 19, 2026.

-

PubChem. . Accessed January 19, 2026.

-

Ningbo Inno Pharmchem Co., Ltd. . Accessed January 19, 2026.

Sources

- 1. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate - Lead Sciences [lead-sciences.com]

- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

understanding the reactivity of arylboronic acids

An In-Depth Technical Guide to the Reactivity of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, stability, and functional group tolerance. Their utility extends from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to applications in materials science and medicinal chemistry, where the boronic acid moiety itself can be a key pharmacophore.[1][2] Understanding the nuanced reactivity of these organoboron compounds is paramount for optimizing existing methodologies and innovating new transformations. This guide provides a detailed exploration of the core reactivity principles of arylboronic acids, moving beyond simple reaction schemes to explain the causality behind their behavior. We will dissect the key productive and decomposition pathways, offering field-proven insights and detailed protocols to empower researchers in their experimental design and execution.

The Fundamental Nature of Arylboronic Acids

An arylboronic acid, with the general structure Ar-B(OH)₂, is a trivalent organoborane featuring a direct carbon-boron bond.[3] Its reactivity is fundamentally governed by the electronic nature of the boron atom.

Structure, Bonding, and Lewis Acidity

Structurally, the boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of its substituents.[4] This electron deficiency confers significant Lewis acidic character, making the boron atom susceptible to nucleophilic attack.[5][6] In the solid state, arylboronic acids often form hydrogen-bonded dimeric or oligomeric structures.[4]

A critical equilibrium in aqueous or protic media is the reaction with a Lewis base, most commonly a hydroxide ion, to form a tetrahedral anionic boronate species, Ar-B(OH)₃⁻.[7] The pKa of a typical arylboronic acid is around 9, but this can be significantly influenced by substituents on the aryl ring.[5][6] Electron-withdrawing groups increase Lewis acidity and lower the pKa, facilitating the formation of the more reactive boronate species.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Choice of Base: The base is not merely a spectator. Its role is to generate the reactive boronate. [9]Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. The strength and solubility of the base can significantly impact reaction rates and yields.

-

Ligand Selection: Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity during the oxidative addition and reductive elimination steps. [10]* Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species. [11]

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv). [11]2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv). [11]3. Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1 v/v). [11]4. Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Primary Side Reaction: Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). [12]This is a frequent and often problematic side reaction, particularly in Suzuki-Miyaura couplings which are run under basic aqueous conditions. [12][13]

While several pathways have been proposed, the most common mechanism under basic conditions involves the ipso-protonation of the electron-rich carbon atom of the arylboronate anion by a proton source like water. [14][15][16]Highly electron-deficient arylboronic acids may decompose via a different pathway involving the formation of a transient aryl anion. [14][16]

-